

Technical Guide: 4-Chloro-6-cyanopicolinic acid

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Compound of Interest

Compound Name: 4-Chloro-6-cyanopicolinic acid

CAS No.: 1060812-13-6

Cat. No.: B3210096

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Core Identifier: CAS 1060812-13-6 Primary Application: Heterocyclic Building Block for Medicinal Chemistry & Agrochemicals[1]

Structural Definition & Chemoinformatics

4-Chloro-6-cyanopicolinic acid is a tri-functionalized pyridine scaffold.[1] Its structure is defined by a pyridine ring substituted with a carboxylic acid at position 2 (defining the "picolinic" core), a chlorine atom at position 4, and a nitrile (cyano) group at position 6.

This specific substitution pattern renders the molecule highly valuable as a "divergent intermediate." The three functional groups—acid, nitrile, and halide—possess distinct reactivities, allowing orthogonal derivatization in drug discovery campaigns.

SMILES Code Generation

The Simplified Molecular Input Line Entry System (SMILES) string for this molecule is derived by traversing the pyridine ring, starting from the nitrogen or the carboxylated carbon, and specifying the substituents.

Canonical SMILES:

Isomeric SMILES (Identical due to planarity):

Chemoinformatic Data Table



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Computational Representation & Logic

To understand the machine-readability of this molecule, we break down the SMILES string O=C(O)c1nc(C#N)cc(Cl)c1 using a logic diagram. This is critical for researchers using this code in virtual screening libraries (e.g., docking studies for auxin signaling or kinase inhibition).



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Figure 1: Logical traversal of the SMILES string corresponding to the IUPAC numbering of the pyridine ring.

Synthetic Pathways & Protocols

The synthesis of **4-Chloro-6-cyanopicolinic acid** presents a chemoselectivity challenge.^[1] The nitrile group is sensitive to hydrolysis (converting to an amide or acid) under the strong acidic/basic conditions typically used to generate picolinic acids. Therefore, a Late-Stage Oxidation Protocol is the most reliable route, starting from the hydroxymethyl precursor.

Retrosynthetic Analysis

- Target: **4-Chloro-6-cyanopicolinic acid**^{[1][2][5][6]}
- Precursor: 4-Chloro-6-(hydroxymethyl)picolinonitrile (CAS 448907-47-9)^{[1][2]}
- Transformation: Selective oxidation of a primary alcohol to a carboxylic acid in the presence of a nitrile.

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol avoids harsh permanganate or chromate oxidants that might hydrolyze the nitrile group.^[1]

Reagents:

- Substrate: 4-Chloro-6-(hydroxymethyl)picolinonitrile (1.0 eq)^[1]
- Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)
- Co-oxidant: BAIB (Bis(acetoxy)iodo)benzene (2.2 eq)
- Solvent: Acetonitrile/Water (1:1 v/v)

Step-by-Step Methodology:

- Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4-Chloro-6-(hydroxymethyl)picolinonitrile in 5 mL of Acetonitrile and 5 mL of water.

- Catalyst Addition: Add TEMPO (0.1 mmol) to the solution at room temperature (25°C).
- Oxidant Addition: Add BAIB (2.2 mmol) in portions over 10 minutes. The reaction is slightly exothermic; ensure temperature remains <30°C.
- Monitoring: Stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1][6] The intermediate aldehyde may be observed transiently.
- Quenching: Quench with 10% aqueous Na₂S₂O₃ to destroy excess oxidant.
- Isolation: Acidify the aqueous layer to pH 3–4 with 1M HCl. Extract with Ethyl Acetate (3x).
- Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Validation Check:

- IR Spectroscopy: Look for the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of the broad carboxylic O-H trough (~3000 cm⁻¹) and Carbonyl C=O peak (~1710 cm⁻¹). The Nitrile C≡N stretch (~2230 cm⁻¹) must remain intact.



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Figure 2: TEMPO-mediated oxidation pathway preserving the cyano-functionality.[1]

Applications in Drug Discovery & Agrochemistry

This scaffold is a "privileged structure" in two major domains:

Auxinic Herbicides

Picolinic acid derivatives (e.g., Clopyralid, Picloram) are potent synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA).[1]

- Mechanism: The 2-carboxylic acid and the pyridine nitrogen form a chelation motif that binds to the TIR1 ubiquitin ligase complex in plants, triggering the degradation of Aux/IAA repressor proteins.
- Role of 4-Cl and 6-CN: The 4-Cl group increases lipophilicity and metabolic stability (blocking oxidation at the 4-position).[1] The 6-CN group is an electron-withdrawing group that modulates the pKa of the acid, potentially altering transport behavior in the phloem.[1]

Medicinal Chemistry (Kinase Inhibitors)

In drug development, the 4-chloro substituent is a "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig reactions).[1]

- Workflow:
 - Scaffold: Start with **4-Chloro-6-cyanopicolinic acid**. [1][2][5][7][8]
 - Diversification: React the 4-Cl with an aryl boronic acid to introduce a biaryl motif (common in kinase inhibitors).[1]
 - Cyclization: The 6-CN and 2-COOH groups can be reacted with hydrazines or amidines to form fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines).[1]

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